1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
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Description
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Kinetics
The compound's structure has been involved in the study of chemistry and kinetics. In research by Tae et al. (1999), similar structures were used to study the photochemistry and fragmentation reactions in solution, leading to insights into reaction pathways and product formation (Tae et al., 1999).
Crystal Structure and Computational Analysis
Research by Kumara et al. (2017) on related oxadiazole compounds focused on crystal structure studies, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations. This kind of research is crucial for understanding the molecular geometry and electronic properties of such compounds (Kumara et al., 2017).
Synthesis and Spectral Analysis
In the field of synthetic chemistry, Halim and Ibrahim (2021) conducted studies on similar compounds, focusing on synthesis methods, FT-IR spectral analysis, and NLO (Nonlinear Optical) properties. Such research contributes to the development of new synthetic routes and the identification of material properties (Halim & Ibrahim, 2021).
Photoluminescence Properties
He et al. (2010) explored the use of similar compounds in creating novel materials with photoluminescence properties, specifically for application in light-emitting diodes (LEDs). This indicates potential applications in optoelectronics and material science (He et al., 2010).
Biological Activity
Research into the biological activity of similar compounds has been conducted, focusing on their potential as antibacterial agents (Khalid et al., 2016). This area of research is significant for pharmaceutical applications and the development of new drugs (Khalid et al., 2016).
Antioxidant Activity
Mallesha et al. (2014) investigated the antioxidant activity of oxadiazole derivatives, which is crucial for understanding their potential in combating oxidative stress-related diseases (Mallesha et al., 2014).
Antitumor Activity
Research by Wu (2013) on similar compounds involved the evaluation of their antitumor activity, highlighting their potential use in cancer treatment and drug development (Wu, 2013).
Tuberculostatic Activity
Compounds with a similar structure have been studied for their tuberculostatic activity, as seen in the work of Foks et al. (2004). Such research is critical for addressing global health challenges like tuberculosis (Foks et al., 2004).
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-14-11-18-21-20(27-22-18)16-9-12-23(13-10-16)19(25)8-7-17(24)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVDHHJKQSFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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